Cas no 96165-57-0 ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione)

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Oxazolidinedione, 4-(chloromethyl)-, (S)-
- (S)-4-(Chloromethyl)oxazolidine-2,5-dione
- (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
- SCHEMBL17224585
- AKOS037630515
- CS-0458395
- 96165-57-0
- EN300-25976826
- AC7463
-
- MDL: MFCD31630311
- Inchi: InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1
- InChI Key: ALQADUBZEIRDQN-UWTATZPHSA-N
Computed Properties
- Exact Mass: 148.9879707Da
- Monoisotopic Mass: 148.9879707Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.4Ų
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25976826-0.1g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 0.1g |
$147.0 | 2024-06-18 | |
Enamine | EN300-25976826-1.0g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 1.0g |
$425.0 | 2024-06-18 | |
AstaTech | AC7463-5/G |
(S)-4-(CHLOROMETHYL)OXAZOLIDINE-2,5-DIONE |
96165-57-0 | 95% | 5g |
$1311 | 2023-09-19 | |
A2B Chem LLC | AX05387-100mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 100mg |
$190.00 | 2024-07-18 | |
Enamine | EN300-25976826-5g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1090.0 | 2023-09-14 | |
1PlusChem | 1P01DFGR-2.5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 2.5g |
$1128.00 | 2023-12-16 | |
A2B Chem LLC | AX05387-500mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 500mg |
$385.00 | 2024-07-18 | |
Aaron | AR01DFP3-5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1524.00 | 2024-07-18 | |
1PlusChem | 1P01DFGR-100mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 100mg |
$237.00 | 2023-12-16 | |
1PlusChem | 1P01DFGR-5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1410.00 | 2023-12-16 |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione Related Literature
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
Comprehensive Overview of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0)
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0) is a chiral heterocyclic compound with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its oxazolidine-2,5-dione core and chloromethyl substituent, serves as a versatile intermediate in the preparation of biologically active molecules. Its unique structural features make it a valuable building block for asymmetric synthesis, particularly in the development of peptide mimetics and small-molecule therapeutics.
The growing interest in chiral auxiliaries and stereoselective synthesis has propelled the demand for compounds like (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. Researchers frequently explore its reactivity in nucleophilic substitution reactions, where the chloromethyl group acts as a key functional handle for further derivatization. Recent studies highlight its utility in constructing γ-lactam scaffolds, which are prevalent in natural products and drug candidates targeting neurological disorders and metabolic diseases.
From an industrial perspective, the compound’s synthesis and purification are optimized for high enantiomeric purity, a critical parameter for regulatory compliance in pharmaceutical manufacturing. Analytical techniques such as HPLC and chiral chromatography are routinely employed to validate its stereochemical integrity. The compound’s stability under various storage conditions (e.g., inert atmosphere, low temperature) is also a frequent topic in chemical forums and research publications.
Environmental and safety considerations are increasingly shaping discussions around (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. While not classified as hazardous, its handling requires standard laboratory precautions, including the use of personal protective equipment (PPE). Sustainable synthesis routes, such as catalytic asymmetric methods, are gaining traction to minimize waste and energy consumption—a trend aligned with the green chemistry movement.
In the context of drug discovery, this compound’s role in structure-activity relationship (SAR) studies is noteworthy. Its incorporation into protease inhibitors and enzyme modulators has been explored in preclinical research, particularly for infectious diseases and cancer therapeutics. Patent literature reveals its use in proprietary formulations, underscoring its commercial relevance.
For researchers seeking custom synthesis or bulk quantities of 96165-57-0, suppliers often provide technical data sheets detailing solubility profiles, spectroscopic data (e.g., NMR, IR), and certificates of analysis. The compound’s pricing and availability are frequently queried in chemical databases, reflecting its niche but steady demand.
Emerging applications in bioconjugation and material science further expand the utility of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. For instance, its reactive chloromethyl group enables covalent attachment to polymeric matrices or nanoparticles, opening avenues in targeted drug delivery systems. Such interdisciplinary innovations are frequently cited in grant proposals and academic collaborations.
In summary, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0) exemplifies the intersection of chiral chemistry and applied research. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—ensure its continued relevance in scientific and industrial domains. Future advancements in catalysis and process optimization are likely to enhance its accessibility and utility.
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